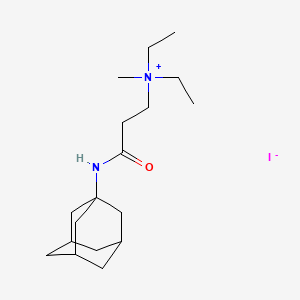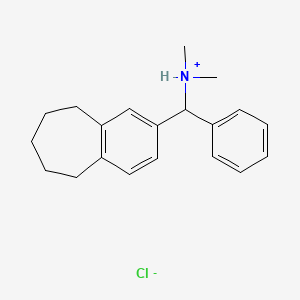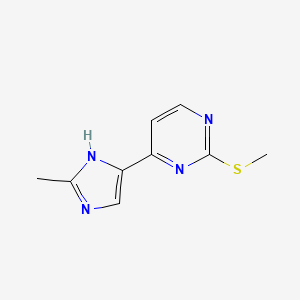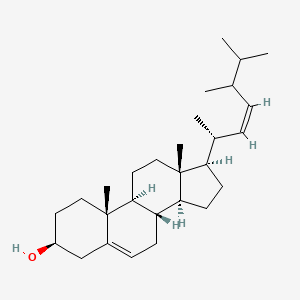
CID 21924643
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(dimethylamino)phenylsilane is an organosilicon compound known for its high volatility and thermal stability. It is widely used as a vapor deposition precursor to fabricate silicon-containing thin films for various applications, including solar cells, fuel cell catalysts, and semiconductors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris-(dimethylamino)phenylsilane can be synthesized from phenyltrichlorosilane and dimethylamine . The reaction typically involves the gradual addition of dimethylamine to phenyltrichlorosilane under controlled conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of Tris-(dimethylamino)phenylsilane often involves plasma-enhanced atomic layer deposition (PEALD). This method improves oxidation efficiency even at low processing temperatures, making it a promising technique for the deposition of silicon oxide films .
Analyse Des Réactions Chimiques
Types of Reactions
Tris-(dimethylamino)phenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon oxide films.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ozone or oxygen plasma is commonly used as oxidants in the atomic layer deposition process.
Substitution: Various nucleophiles can be used to substitute the dimethylamino groups.
Major Products Formed
Substitution: Depending on the nucleophile used, different substituted silanes can be formed.
Applications De Recherche Scientifique
Tris-(dimethylamino)phenylsilane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tris-(dimethylamino)phenylsilane involves its high volatility and thermal stability, which make it an excellent vapor deposition precursor. During the atomic layer deposition process, the compound undergoes chemisorption on the substrate surface, followed by surface reactions that lead to the formation of thin films .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(dimethylamino)silane (BDMAS): Another aminosilane precursor used in atomic layer deposition.
Diisopropylaminosilane (DIPAS): Known for its lower energy barrier in the rate-determining step compared to Tris-(dimethylamino)phenylsilane.
Uniqueness
Tris-(dimethylamino)phenylsilane is unique due to its high volatility and thermal stability, which make it particularly suitable for low-temperature deposition processes. Additionally, it provides a good balance between deposition rate and film quality, making it a preferred choice for various applications .
Propriétés
Formule moléculaire |
C12H20N3Si |
|---|---|
Poids moléculaire |
234.39 g/mol |
InChI |
InChI=1S/C12H20N3Si/c1-13(2)9-7-8-10(16)12(15(5)6)11(9)14(3)4/h7-8H,1-6H3 |
Clé InChI |
OQMNHYQDXQYFRS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=C(C=C1)[Si])N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)


![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)






